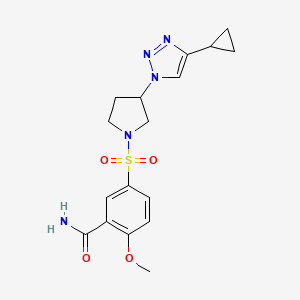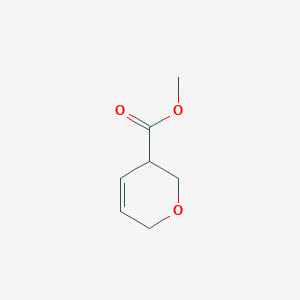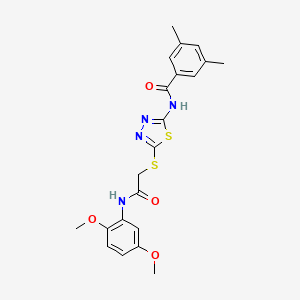
(5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Benzofuran compounds, such as 5-AMBF, have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of 5-AMBF consists of a benzofuran ring attached to a phenyl group via a methanone linkage. The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .Wissenschaftliche Forschungsanwendungen
- Forscher haben das Potenzial dieser Verbindung als Antitumormittel untersucht. Aufgrund der Bedeutung fluorierter Heterocyclen in der Arzneimittelentwicklung (wobei 20 % der Antitumor- und Antibiotika Fluoratome enthalten), wurden Studien durchgeführt, um die in vivo und in vitro Antitumoraktivitäten von direkt fluorierten fünfringigen Heterocyclen und deren benzo-fusionierten Systemen zu untersuchen . Einige dieser fluorierten Heterocyclen dienen als Leitstrukturen für das Arzneimittel-Design, mit Aktivitäten, die vergleichbar sind mit oder sogar die von Referenzmedikamenten übertreffen. Wichtig ist, dass sie oft eine reduzierte Zytotoxizität in nicht-krebsartigen Zelllinien aufweisen.
- Dieselben fluorierten Heterocyclen haben auch antibakterielle Aktivität gezeigt. Forscher haben ihre Wirksamkeit gegen verschiedene Krankheitserreger, einschließlich Bakterien wie E. coli, S. aureus, Methicillin-resistenter Staphylococcus aureus (MRSA), B. subtilis und P. aeruginosa , bewertet. Diese Verbindungen könnten möglicherweise als neuartige antimikrobielle Mittel dienen.
- Wissenschaftler haben 3-Methanon-6-substituierte Benzofuranderivate synthetisiert und ihre antibakterielle Aktivität bewertet. Diese Derivate wurden gegen mehrere Bakterienstämme evaluiert, was Einblicke in ihr Potenzial als antimikrobielle Mittel lieferte .
- Eine Reihe von Benzofuran-2-yl-(4,5-dihydro-3,5-substituierten Diphenylpyrazol-1-yl)methanon-Verbindungen wurde durch mikrowellengestützte Synthese erhalten. Forscher haben ihre Antitumoraktivität gegen die humane Ovarialkarzinom-Zelllinie A2780 bewertet . Diese Untersuchung wirft Licht auf ihr Potenzial als gezielte Therapien für Ovarialkrebs.
- Das Vorhandensein verschiedener elektronenspendender oder elektronenziehender Substituenten beeinflusst die Antitumor- und antibakterielle Aktivität fluorierter Heterocyclen signifikant. Struktur-Wirkungs-Beziehung (SAR)-Studien haben wertvolle Erkenntnisse zur Optimierung ihrer Eigenschaften für das Arzneimittel-Design geliefert .
Antitumoraktivität
Antibakterielle Eigenschaften
Synthese von Benzofuranderivaten
Forschung an humanem Ovarialkarzinom
Arzneimittel-Design und Struktur-Wirkungs-Beziehung (SAR)
Wirkmechanismus
Target of Action
Benzofuran derivatives, a core structure in this compound, have been found to exhibit a wide range of biological and pharmacological applications .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Vorteile Und Einschränkungen Für Laborexperimente
The use of (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, it is non-toxic and has been found to possess a range of biological activities. However, there are a few limitations to consider. For example, the mechanism of action of (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone is not yet fully understood, and the effects of long-term exposure are unknown.
Zukünftige Richtungen
The potential future directions for (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone research include further investigation into its mechanism of action, its effects on other types of cancer cells, and its potential use in combination therapies. Additionally, research could be conducted to determine the effects of long-term exposure to (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone and to investigate its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, further research could be conducted to explore the potential of (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone as an antioxidant and anti-inflammatory agent.
Synthesemethoden
The synthesis of (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone involves the use of a multi-step reaction process. The first step involves the reaction of 3-methylbenzofuran-2-carboxylic acid with an amine, such as aniline, in the presence of a catalyst, such as p-toluenesulfonic acid, to form a Schiff base. The second step involves the reduction of the Schiff base with a reducing agent, such as sodium borohydride, to form a hydrazone. The third step involves the condensation of the hydrazone with phenylmethanone to form (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone.
Biochemische Analyse
Biochemical Properties
Similar benzofuran derivatives have been found to exhibit antimicrobial activities . These compounds interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that similar benzofuran derivatives may have cytotoxic effects on certain types of cells
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Eigenschaften
IUPAC Name |
(5-amino-3-methyl-1-benzofuran-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-13-9-12(17)7-8-14(13)19-16(10)15(18)11-5-3-2-4-6-11/h2-9H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDFYBINXOYFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)N)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-4-carboxamide](/img/structure/B2457682.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2457683.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2457685.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2457688.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide](/img/structure/B2457689.png)

![2-Methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2457695.png)


![Ethyl 6-{[(3-chloro-4-fluorophenyl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2457698.png)
![Ethyl 5-[(3-cyanobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2457699.png)
